2-Fluoro-5-(4-propoxyphenyl)benzaldehyde
Description
2-Fluoro-5-(4-propoxyphenyl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a fluoro substituent at the 2-position and a 4-propoxyphenyl group at the 5-position of the benzene ring. The propoxyphenyl moiety introduces an ether-linked phenyl group, enhancing lipophilicity compared to smaller substituents like methoxy or halogens.
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-fluoro-5-(4-propoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-2-9-19-15-6-3-12(4-7-15)13-5-8-16(17)14(10-13)11-18/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
YQKCRUZDMJWHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The electronic and solubility profiles of benzaldehyde derivatives are heavily influenced by substituents. Key comparisons include:
2-Fluoro-5-(trifluoromethoxy)benzaldehyde (C8H4F4O2)
- Substituents : Fluoro (2-position), trifluoromethoxy (5-position).
- Properties : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the aldehyde group and increasing reactivity toward nucleophilic additions. It exhibits slight water solubility and air sensitivity .
- Applications : Used in organic synthesis and as a pharmaceutical intermediate due to its stability and reactivity .
2-Fluoro-5-iodo-benzaldehyde (C7H4FIO)
- Substituents : Fluoro (2-position), iodo (5-position).
- Higher molecular weight (262.01 g/mol) compared to propoxyphenyl derivatives .
2-Fluoro-5-methoxybenzaldehyde (C8H7FO2)
- Substituents : Fluoro (2-position), methoxy (5-position).
- Properties : Methoxy is moderately electron-donating, increasing electron density at the aldehyde. Lower lipophilicity than propoxyphenyl analogs, impacting membrane permeability .
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C14H17BFO3)
- Substituents : Fluoro (2-position), boronate ester (5-position).
- Properties : The boronate group enables participation in Suzuki-Miyaura couplings, a key feature absent in the target compound. High synthetic utility for constructing biaryl systems .
NorA Efflux Pump Inhibition
While 2-(4-propoxyphenyl)quinoline derivatives (e.g., compounds 25f, 28f) demonstrated >65% inhibition of ethidium bromide efflux in S. aureus SA-1199B, their quinoline core differs from benzaldehyde . However, the shared 4-propoxyphenyl group suggests that this substituent may enhance interactions with efflux pump targets, warranting further study in benzaldehyde-based analogs.
Metabolic Stability
Fluorine at the 2-position likely improves metabolic stability by blocking oxidation sites. The propoxyphenyl group’s ether linkage, however, may be susceptible to oxidative cleavage compared to more stable groups like trifluoromethoxy .
Data Table: Key Comparative Properties
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